![molecular formula C19H19N3O2S B4233495 N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide](/img/structure/B4233495.png)
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide
Overview
Description
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide, also known as BTE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. BTE is a small molecule that belongs to the family of thieno[3,2-d]pyrimidine derivatives, which have been reported to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is not fully understood, but it is believed to act by inhibiting multiple signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been shown to inhibit the activity of various enzymes, including protein kinases and matrix metalloproteinases, which are involved in cancer progression.
Biochemical and Physiological Effects:
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell migration and invasion, and decrease the expression of various pro-inflammatory cytokines. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to modulate the expression of genes involved in cancer cell proliferation, angiogenesis, and metastasis.
Advantages and Limitations for Lab Experiments
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized with a high yield and purity. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has some limitations, including its low solubility in water, which makes it difficult to use in some experiments.
Future Directions
There are several future directions for the study of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide. One potential area of research is the development of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide-based drugs for the treatment of cancer and other diseases. Another area of research is the study of the structure-activity relationship of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide and its derivatives to identify compounds with improved potency and selectivity. Additionally, the use of N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide in materials science, such as the development of organic semiconductors and light-emitting diodes, is an exciting area of research.
Scientific Research Applications
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)ethanediamide has also been shown to possess anti-inflammatory, anti-angiogenic, and anti-metastatic properties, making it a promising candidate for the development of novel anticancer drugs.
properties
IUPAC Name |
N-benzyl-N'-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12-7-8-14-15(10-20)19(25-16(14)9-12)22-18(24)17(23)21-11-13-5-3-2-4-6-13/h2-6,12H,7-9,11H2,1H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSCKHOGVIQHQJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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